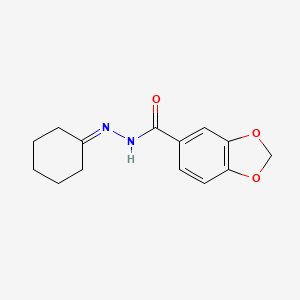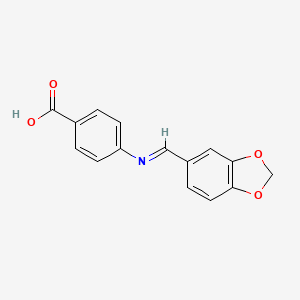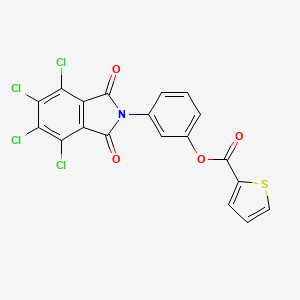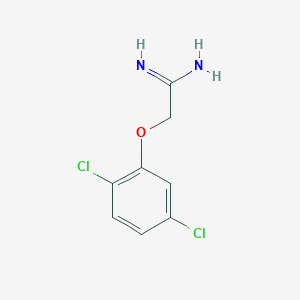
N~2~-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes bromophenyl, methoxybenzyl, methyl, and methylsulfonyl groups
Preparation Methods
The synthesis of N2-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the bromophenyl and methoxybenzyl intermediates, followed by their coupling with glycinamide. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
N~2~-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N~2~-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(2-chlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
N~2~-(2-bromophenyl)-N-(4-hydroxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide: This compound has a hydroxy group instead of a methoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of N2-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21BrN2O4S |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C18H21BrN2O4S/c1-20(12-14-8-10-15(25-2)11-9-14)18(22)13-21(26(3,23)24)17-7-5-4-6-16(17)19/h4-11H,12-13H2,1-3H3 |
InChI Key |
FEHZXNZLIZWLMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469090.png)

![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxy-3-nitrophenyl acetate](/img/structure/B12469098.png)


![3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12469117.png)
![5-({4-[(Hexyloxy)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B12469124.png)
![Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate](/img/structure/B12469132.png)
![4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469146.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12469153.png)
![methyl 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B12469157.png)
![sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13S,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12469166.png)

